molecular formula C20H17N3O5S B10803007 4-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]sulfonylmorpholine

4-[2,3-Bis(furan-2-yl)quinoxalin-6-yl]sulfonylmorpholine

Cat. No.: B10803007
M. Wt: 411.4 g/mol
InChI Key: NVCLDVCNHPRUPH-UHFFFAOYSA-N
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Description

WAY-601793 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific interactions with biological targets, making it a subject of study in medicinal chemistry and pharmacology.

Chemical Reactions Analysis

WAY-601793 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

WAY-601793 has several scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions to study its reactivity and interaction with other compounds.

    Biology: It is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: It is investigated for its potential use in treating various diseases due to its specific interactions with biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of WAY-601793 involves its interaction with specific molecular targets in the body. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Properties

Molecular Formula

C20H17N3O5S

Molecular Weight

411.4 g/mol

IUPAC Name

4-[2,3-bis(furan-2-yl)quinoxalin-6-yl]sulfonylmorpholine

InChI

InChI=1S/C20H17N3O5S/c24-29(25,23-7-11-26-12-8-23)14-5-6-15-16(13-14)22-20(18-4-2-10-28-18)19(21-15)17-3-1-9-27-17/h1-6,9-10,13H,7-8,11-12H2

InChI Key

NVCLDVCNHPRUPH-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CO4)C5=CC=CO5

Origin of Product

United States

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